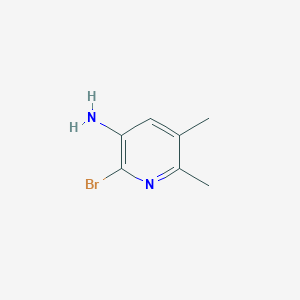

2-Bromo-5,6-dimethylpyridin-3-amine

Description

Contextualization of Substituted Pyridinamines in Organic Chemistry

The pyridine (B92270) nucleus, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental scaffold in organic chemistry. nih.gov The introduction of an amino group to this ring system gives rise to pyridinamines, which exhibit a rich and diverse chemistry. The amino group can act as a nucleophile, a base, or a directing group in electrophilic aromatic substitution reactions, influencing the reactivity of the pyridine ring. The presence of other substituents, such as alkyl groups, further modifies the electronic landscape of the molecule, impacting its reactivity and potential applications. The synthesis of highly substituted pyridines is an active area of research, with methodologies often involving condensation reactions or cycloadditions. georgiasouthern.edumdpi.com

Significance of Halogenated Pyridine Scaffolds as Synthetic Intermediates

The introduction of a halogen atom, such as bromine, onto the pyridine scaffold dramatically enhances its synthetic utility. nih.gov Halogenated pyridines are key intermediates in a multitude of cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These powerful carbon-carbon and carbon-heteroatom bond-forming reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures from relatively simple precursors. mdpi.com The bromine atom in 2-Bromo-5,6-dimethylpyridin-3-amine serves as a versatile handle, allowing for the introduction of a wide range of substituents at the 2-position of the pyridine ring with high regioselectivity. This capability is of particular interest in drug discovery and materials science, where precise control over molecular structure is crucial for achieving desired properties. nih.gov

Overview of Current Research Trajectories Involving this compound

Current research involving this compound is primarily focused on its application as a versatile building block in the synthesis of more complex heterocyclic systems with potential biological activity. The strategic positioning of the bromo, amino, and dimethyl groups on the pyridine ring offers multiple reaction sites for further functionalization.

One notable area of research is its use in the synthesis of fused heterocyclic compounds. The amino and bromo groups can participate in intramolecular cyclization reactions to form novel polycyclic aromatic systems. These fused systems are of significant interest in medicinal chemistry as they often exhibit a broad spectrum of pharmacological activities.

Furthermore, the amenability of the bromo substituent to palladium-catalyzed cross-coupling reactions makes this compound a valuable precursor for the synthesis of a diverse library of substituted pyridines. mdpi.com For instance, Suzuki coupling with various boronic acids can introduce aryl or heteroaryl groups, leading to the generation of novel molecular scaffolds for drug discovery programs. Research has shown that related bromo-aminopyridine derivatives can be successfully employed in Suzuki cross-coupling reactions to produce novel pyridine-based compounds with potential antithrombotic and biofilm-inhibiting activities. mdpi.com

Another emerging research trajectory involves the use of similar aminopyridine ligands in the development of extended metal atom chains (EMACs). These are multimetallic complexes with unique magnetic and electronic properties. While direct research on this compound in this specific application is not yet widely published, the synthesis of related scaffolded ligands from bromo-aminopyridines suggests a potential future application for this compound in materials science. georgiasouthern.edugeorgiasouthern.edu

The synthesis of this compound itself is a subject of research, with methods being developed to improve yield and efficiency. A common synthetic route involves the direct bromination of the corresponding aminopyridine precursor. For example, a similar compound, 6-bromo-2,4-dimethyl-pyridin-3-amine, can be synthesized by treating 2,4-dimethylpyridin-3-amine (B86116) with bromine in dichloromethane. chemicalbook.com This method, with appropriate modifications, can likely be applied to the synthesis of this compound.

Below are interactive data tables summarizing the key properties of this compound and a representative synthesis of a related compound.

Table 1: Physicochemical Properties of this compound nih.gov

| Property | Value |

| IUPAC Name | 3-bromo-5,6-dimethylpyridin-2-amine |

| Molecular Formula | C₇H₉BrN₂ |

| Molecular Weight | 201.06 g/mol |

| CAS Number | 161091-49-2 |

| Appearance | Solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Table 2: Synthesis of a Related Compound: 6-Bromo-2,4-dimethyl-pyridin-3-amine chemicalbook.com

| Reactant | Reagent/Solvent | Reaction Conditions | Product | Yield |

| 2,4-dimethylpyridin-3-amine | Bromine (Br₂), Dichloromethane (DCM) | 0 °C to 25 °C, 12 hours | 6-bromo-2,4-dimethyl-pyridin-3-amine | 75.3% |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5,6-dimethylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-4-3-6(9)7(8)10-5(4)2/h3H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEJDHHSZGOBGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1C)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824593-49-8 | |

| Record name | 2-bromo-5,6-dimethylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 5,6 Dimethylpyridin 3 Amine

Regioselective Bromination Approaches to the Pyridine (B92270) Core

The introduction of a bromine atom at a specific position on the pyridine ring, especially in the presence of multiple activating and directing groups, presents a significant synthetic challenge. The regioselectivity of the bromination of the 5,6-dimethylpyridin-3-amine (B1588944) core is primarily governed by the electronic and steric effects of the substituents.

Synthesis from 5,6-dimethylpyridin-3-amine via N-Bromosuccinimide (NBS)

The proposed synthesis involves the reaction of 5,6-dimethylpyridin-3-amine with NBS in a suitable solvent, such as dichloromethane, at a low temperature to control the reactivity and selectivity of the reaction.

Proposed Synthetic Protocol:

| Step | Action | Details |

| 1 | Dissolution | Dissolve 5,6-dimethylpyridin-3-amine in dichloromethane. |

| 2 | Cooling | Cool the solution to a low temperature, for example, -10°C. |

| 3 | Reagent Addition | Add N-Bromosuccinimide (NBS) portion-wise to the cooled solution. |

| 4 | Reaction | Stir the reaction mixture at low temperature until completion. |

| 5 | Work-up | Quench the reaction with water and separate the organic layer. |

| 6 | Purification | Purify the crude product by column chromatography. |

It is anticipated that this reaction would yield 2-Bromo-5,6-dimethylpyridin-3-amine as the major product. However, the formation of isomeric byproducts, such as 4-bromo-5,6-dimethylpyridin-3-amine or di-brominated products, cannot be entirely ruled out and would depend on the precise reaction conditions.

Mechanistic Investigations of Electrophilic Substitution on Substituted Pyridines

The regiochemical outcome of the bromination of 5,6-dimethylpyridin-3-amine is dictated by the principles of electrophilic aromatic substitution on a substituted pyridine ring. The pyridine nitrogen is an electron-withdrawing group, deactivating the ring towards electrophilic attack. Conversely, the amino group at the 3-position and the methyl groups at the 5- and 6-positions are electron-donating and activating groups.

The amino group is a powerful ortho-, para-director. In the case of 3-aminopyridine (B143674), electrophilic attack is favored at the 2- and 6-positions (ortho to the amino group) and the 4-position (para to the amino group). The bromination of 3-aminopyridine with NBS has been shown to yield a mixture of 3-amino-2-bromopyridine (B189615) and 3-amino-2,6-dibromopyridine, indicating a strong preference for substitution at the 2-position. rsc.org

In the case of 5,6-dimethylpyridin-3-amine, the 2-position is ortho to the activating amino group. The 4-position, while para to the amino group, is sterically hindered by the adjacent methyl group at the 5-position. The methyl groups themselves are ortho-, para-directing, further activating the positions ortho and para to them. The 2-position is meta to the 5-methyl group and ortho to the 6-methyl group. The cumulative electronic and steric effects strongly suggest that the incoming electrophile (Br+) will preferentially attack the 2-position, leading to the formation of this compound.

Alternative Synthetic Routes to this compound

While direct bromination of the parent amine is a straightforward approach, other synthetic strategies can be employed, particularly when specific regioselectivity is required or when the starting materials are more readily available.

One alternative involves a multi-step sequence starting from a pre-functionalized pyridine ring. For instance, a related compound, 5-bromo-3,4-dimethylpyridin-2-amine, has been synthesized from 2-amino-3,5-dibromo-4-methylpyridine through a process that replaces one of the bromine atoms with a methyl group. google.com A similar strategy could potentially be adapted to synthesize the target molecule.

Another approach could involve the use of Zincke imine intermediates. This method allows for the transformation of pyridines into reactive alkene intermediates that can undergo highly regioselective halogenation under mild conditions.

Furthermore, synthetic routes starting from dihydropyridine (B1217469) precursors have been developed for the synthesis of brominated pyridines. nih.gov These methods often involve bromination of the dihydropyridine ring followed by aromatization.

A classical approach to synthesizing aminopyridines is the Hofmann rearrangement of the corresponding nicotinamide (B372718). For example, 3-aminopyridine can be prepared from nicotinamide. wikipedia.org A brominated nicotinamide derivative could potentially be used to synthesize the target compound.

Development of Sustainable Synthetic Protocols for Halopyridinamines

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and specialty chemicals to minimize environmental impact. The development of sustainable synthetic protocols for halopyridinamines focuses on several key areas:

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives such as water, ethanol, or supercritical fluids.

Catalysis: Employing catalytic methods to reduce the use of stoichiometric reagents and improve reaction efficiency.

Energy Efficiency: Utilizing energy-efficient methods such as microwave or ultrasound irradiation to accelerate reactions.

The potential for enzymatic or biocatalytic halogenation is also an area of active research, offering the promise of highly selective and environmentally benign synthetic routes. While specific examples for the synthesis of this compound using these green methods are not yet widely reported, the general trends in sustainable chemistry suggest that future synthetic approaches will increasingly incorporate these principles.

Reactivity and Advanced Transformations of 2 Bromo 5,6 Dimethylpyridin 3 Amine

Cross-Coupling Reactions at the Bromine Center

The bromine atom at the 2-position of the pyridine (B92270) ring is a key handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organoboron compound with a halide. beilstein-journals.orgmdpi.com In the context of 2-Bromo-5,6-dimethylpyridin-3-amine, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.

A study by Ikram and co-workers demonstrated the direct Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids. mdpi.com The reactions were catalyzed by tetrakis(triphenylphosphine)palladium(0) in the presence of potassium phosphate (B84403) as a base, yielding a series of 5-aryl-2-methylpyridin-3-amine derivatives in moderate to good yields. mdpi.com To circumvent potential issues with the free amino group, which can sometimes interfere with the catalytic cycle, the researchers also employed an acetamide-protected derivative, N-[5-bromo-2-methylpyridine-3-yl]acetamide. mdpi.com This strategy also led to the successful synthesis of the desired biaryl compounds. mdpi.com

Table 1: Suzuki-Miyaura Coupling of Bromo-methyl-pyridinamine Derivatives

| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Moderate to Good | mdpi.com |

This table is interactive. Click on the headers to sort the data.

The regioselectivity of Suzuki-Miyaura reactions on poly-brominated pyridines has also been a subject of investigation. For instance, studies on 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) have provided insights into the order of substitution, which can be influenced by the nature of the boronic acid and reaction conditions. beilstein-journals.orgnih.govresearchgate.net

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds between aryl halides and amines. wikipedia.orglibretexts.org This palladium-catalyzed reaction is highly effective for synthesizing a diverse array of aromatic amines. wikipedia.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to afford the desired arylamine. wikipedia.orglibretexts.orgchemeurope.com

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. The development of sterically hindered and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups, has significantly expanded the scope of this reaction to include a wide variety of amines and aryl halides, often under milder conditions. wikipedia.org For instance, bidentate phosphine ligands like BINAP and DPPF have proven effective for coupling primary amines. wikipedia.org

While specific examples detailing the Buchwald-Hartwig amination of this compound are not prevalent in the provided search results, the general principles of this reaction are highly applicable. A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed, providing an efficient route to various secondary and tertiary aminopyridines. researchgate.net This methodology typically employs palladium(II) acetate, a phosphine ligand like 1,3-bis(diphenylphosphino)propane (B126693) (dppp), and a strong base such as sodium tert-butoxide. researchgate.net

Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of substituted and conjugated alkynes. scirp.org

Research by Zhu and colleagues has detailed the palladium-catalyzed Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes. scirp.orgscirp.org They established optimal reaction conditions using palladium(II) trifluoroacetate (B77799) as the catalyst, triphenylphosphine (B44618) as the ligand, and copper(I) iodide as an additive in the presence of triethylamine (B128534) as a base. scirp.orgscirp.org These conditions afforded the corresponding 2-amino-3-alkynylpyridines in moderate to excellent yields (72-96%). scirp.orgscirp.org The study highlights the operational simplicity and high efficiency of this method for a range of substrates. scirp.orgscirp.org

Table 2: Sonogashira Coupling of 2-Amino-3-bromopyridines

| Catalyst | Ligand | Additive | Base | Solvent | Temperature | Time | Yield | Reference |

|---|

This table is interactive. Click on the headers to sort the data.

Negishi and Stille Coupling Variants

The Negishi and Stille couplings offer alternative palladium-catalyzed methods for C-C bond formation. The Negishi reaction couples an organozinc compound with an organic halide, while the Stille reaction utilizes an organotin compound. nih.govwikipedia.org

The Negishi reaction is valued for its ability to form C(sp²)-C(sp³) bonds. nih.gov Recent advancements have focused on improving its reliability, including the use of photochemically enhanced methods. nih.gov For instance, a practical synthesis of α-heteroaryl-α-amino acids has been developed using a photochemically enhanced Negishi cross-coupling as a key step. nih.gov

The Stille reaction is known for its broad scope and the stability of the organotin reagents. wikipedia.orglibretexts.org It has been successfully employed in the synthesis of complex molecules. libretexts.org A notable application involves the stepwise functionalization of 5,5'-dibromo-2,2'-bipyridine (B102527) through consecutive Stille couplings, demonstrating the reaction's utility in building complex molecular architectures. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for replacing a leaving group on an aromatic ring with a nucleophile. nih.gov The reaction typically proceeds via an addition-elimination mechanism, where the rate-determining step is often the initial attack of the nucleophile. nih.govyoutube.com

In the context of pyridinium (B92312) ions, the reactivity order of halogens as leaving groups can differ from the typical F > Cl ≈ Br > I "element effect" observed in many SNAr reactions. nih.gov For the reaction of 2-substituted N-methylpyridinium ions with piperidine (B6355638) in methanol, the observed reactivity is 2-F ~ 2-Cl ~ 2-Br ~ 2-I, suggesting a different rate-determining step, possibly the deprotonation of the addition intermediate. nih.gov

The reaction of 3-bromo-4-nitropyridine (B1272033) with amines can lead to an unexpected nitro-group migration, in addition to the expected nucleophilic substitution product. clockss.org This rearrangement is observed to occur in polar aprotic solvents. clockss.org

Reactions Involving the Amino Group

The primary amino group in this compound can undergo a variety of chemical transformations.

One common reaction is acylation. For instance, the amino group can be acetylated using acetic anhydride (B1165640) to form the corresponding acetamide. mdpi.com This transformation is often employed as a protecting group strategy in multi-step syntheses to prevent the amino group from interfering with subsequent reactions, such as the Suzuki-Miyaura coupling. mdpi.com

The amino group can also be a site for further functionalization. For example, the synthesis of 2,6-diaminopyridine (B39239) derivatives has been achieved by reacting 2,6-dibromopyridine (B144722) with methylamine (B109427) under high pressure and temperature. georgiasouthern.edu A similar approach could potentially be applied to this compound to introduce a second amino functionality, although this specific reaction is not detailed in the provided search results.

Formation of Amides, Ureas, and Thioureas

The primary amino group in this compound readily undergoes reactions to form amides, ureas, and thioureas. These transformations are fundamental in medicinal chemistry and materials science for the construction of molecules with specific biological activities or material properties.

The formation of amides is typically achieved by reacting the amine with acylating agents such as acid chlorides or anhydrides. For instance, the reaction of a similar compound, 5-bromo-2-methylpyridin-3-amine, with acetic anhydride yields N-[5-bromo-2-methylpyridine-3-yl]acetamide. mdpi.com This type of reaction is generally applicable to this compound.

The synthesis of ureas and thioureas involves the reaction of the amino group with isocyanates and isothiocyanates, respectively. These reactions provide a straightforward method for introducing a variety of substituents, which can significantly alter the biological and physical properties of the resulting molecules. The synthesis of urea (B33335) and thiourea (B124793) derivatives from various aminobenzothiazoles has been extensively studied, highlighting the importance of these functional groups in developing new therapeutic agents. nih.govnih.govresearchgate.net For example, the reaction of 6-amino-5-nonsubstituted/chloro-3-methyl-2(3H)-benzoxazolones with appropriate isocyanates and isothiocyanates has been shown to produce a range of urea and thiourea derivatives with potential antimicrobial activity. researchgate.net

| Reagent Class | Product Functional Group | General Reaction |

| Acid Chlorides/Anhydrides | Amide | R-COCl + H₂N-Py → R-CONH-Py + HCl |

| Isocyanates | Urea | R-NCO + H₂N-Py → R-NHCONH-Py |

| Isothiocyanates | Thiourea | R-NCS + H₂N-Py → R-NHCSNH-Py |

Py represents the 2-Bromo-5,6-dimethylpyridin-3-yl core.

Cyclization Reactions for Fused Heterocycles

The strategic placement of the amino and bromo groups on the pyridine ring of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. These fused rings are common scaffolds in many biologically active compounds.

One common strategy involves the reaction of the amino group with a bifunctional reagent, followed by an intramolecular cyclization. For example, 2-amino-3-bromopyridine (B76627) derivatives can be cyclized with reagents like ethyl 3-bromopyruvate (B3434600) to form imidazo[1,2-a]pyridine (B132010) structures. nih.gov This type of cyclization can be adapted for this compound to create novel fused systems. The resulting imidazo[1,2-a]pyridines can be further modified, for instance, by hydrolysis of an ester group to a carboxylic acid, providing another handle for chemical diversification. nih.gov

Diazotization and Subsequent Transformations

The primary amino group of this compound can be converted into a diazonium salt through a process called diazotization. This is typically achieved by treating the amine with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid. The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent transformations, known as Sandmeyer-type reactions.

These transformations allow for the replacement of the amino group with a wide range of other functional groups, including halogens (Cl, Br, I), cyano (-CN), hydroxyl (-OH), and others. This provides a powerful tool for further functionalizing the pyridine ring in ways that might not be directly achievable.

Functionalization of the Pyridine Ring System

Beyond the reactions of the amino group, the bromine atom on the pyridine ring of this compound serves as a key handle for functionalization through various cross-coupling reactions. Palladium-catalyzed cross-coupling reactions are particularly powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds. mdpi.com In this reaction, the bromo-substituted pyridine can be coupled with a variety of organoboron compounds, such as arylboronic acids, in the presence of a palladium catalyst and a base. mdpi.com This allows for the introduction of various aryl and heteroaryl groups at the 2-position of the pyridine ring. Studies on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine have demonstrated that this reaction proceeds in moderate to good yields with a range of arylboronic acids. mdpi.com It is noted that protecting the amine as an amide can sometimes improve the outcome of the coupling reaction. mdpi.com

Other palladium-catalyzed reactions, such as the Sonogashira coupling with terminal alkynes, can also be employed to introduce alkynyl groups. researchgate.net These reactions significantly expand the chemical space accessible from this compound, enabling the synthesis of a wide array of complex derivatives.

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System |

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., R-B(OH)₂) | C-C | Pd catalyst (e.g., Pd(PPh₃)₄) and base |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | C-C | Pd catalyst and Cu(I) co-catalyst |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd catalyst and a suitable ligand |

Derivatives and Analogues Based on the 2 Bromo 5,6 Dimethylpyridin 3 Amine Scaffold

Structural Modification Strategies via Halogen and Amine Reactivity

The chemical behavior of 2-bromo-5,6-dimethylpyridin-3-amine is dominated by the reactivity of its two primary functional groups: the bromine atom and the amino group. The bromine atom at the 2-position of the pyridine (B92270) ring is susceptible to nucleophilic substitution reactions, where it can be replaced by other functional groups. pipzine-chem.com This reactivity is crucial for forming new carbon-carbon or carbon-heteroatom bonds through various cross-coupling reactions.

The amino group at the 3-position is basic and can react with acids to form salts, which can increase the compound's solubility in water. pipzine-chem.com This amine can also participate in a range of organic reactions, including condensation with aldehydes to form more complex nitrogen-containing compounds or acylation to produce amides. pipzine-chem.commdpi.com For instance, reacting a similar compound, 5-bromo-2-methylpyridin-3-amine (B1289001), with acetic anhydride (B1165640) results in the formation of N-[5-bromo-2-methylpyridine-3-yl]acetamide, demonstrating a common modification strategy for the amine group. mdpi.com

Synthesis and Exploration of Diverse Pyridinamine Derivatives

A prominent method for creating diverse derivatives from bromo-aminopyridine scaffolds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction efficiently creates a new carbon-carbon bond by coupling the bromo-substituted pyridine with various arylboronic acids.

In a study using the related compound 5-bromo-2-methylpyridin-3-amine, researchers synthesized a series of novel 5-aryl-2-methylpyridin-3-amine derivatives. mdpi.com The reaction was carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate (B84403), in a dioxane/water solvent system. mdpi.com This methodology allows for the introduction of a wide range of aryl groups onto the pyridine core, leading to a library of new compounds with potentially diverse biological activities. mdpi.com

Below is a table illustrating the synthesis of various pyridine derivatives from an aminopyridine precursor using this cross-coupling strategy.

Table 1: Synthesis of Pyridine Derivatives via Suzuki Cross-Coupling This table is based on derivatives synthesized from the related compound 5-bromo-2-methylpyridin-3-amine as described in the literature. mdpi.com

| Starting Amine | Arylboronic Acid Reactant | Resulting Derivative |

|---|---|---|

| 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | 2-methyl-5-phenylpyridin-3-amine |

| 5-bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | 2-methyl-5-(p-tolyl)pyridin-3-amine |

| 5-bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-2-methylpyridin-3-amine |

| 5-bromo-2-methylpyridin-3-amine | 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-2-methylpyridin-3-amine |

| N-(5-bromo-2-methylpyridin-3-yl)acetamide | Phenylboronic acid | N-(2-methyl-5-phenylpyridin-3-yl)acetamide |

| N-(5-bromo-2-methylpyridin-3-yl)acetamide | 4-Fluorophenylboronic acid | N-(5-(4-fluorophenyl)-2-methylpyridin-3-yl)acetamide |

Design and Synthesis of Poly-substituted Pyridine Architectures

The this compound scaffold is also a valuable starting point for creating more complex, poly-substituted pyridine architectures. This can be achieved through sequential reactions that modify different positions on the pyridine ring.

One strategy involves the selective functionalization of di-halogenated pyridines. For example, the reaction of 2,6-dibromopyridine (B144722) with various amines can be controlled to produce either mono- or di-substituted products. georgiasouthern.eduresearchgate.net A copper-catalyzed C-N bond-forming reaction allows for the selective synthesis of 6-substituted 2-bromopyridine (B144113) compounds. researchgate.net This approach enables the step-wise introduction of different amine groups, leading to asymmetrically substituted pyridines.

Another advanced method involves the catalyzed replacement of a bromo substituent with an alkyl group. In a process developed for the isomer 2-amino-3,5-dibromo-4-methylpyridine, a nickel catalyst was used to replace the 3-bromo substituent with a methyl group, yielding 5-bromo-3,4-dimethylpyridin-2-amine. google.com This specific C-C bond formation was found to be higher yielding and produced fewer side products compared to using a palladium catalyst, demonstrating the importance of catalyst selection in designing synthetic routes to poly-substituted pyridines. google.com

Development of Novel Heterocyclic Systems Incorporating the Core Structure

The aminopyridine core is a key building block for the synthesis of fused heterocyclic systems, where the pyridine ring is merged with another ring structure. These reactions often utilize the amine and an adjacent ring nitrogen to construct the new ring.

A notable example is the synthesis of 3-bromoimidazo[1,2-a]pyridines. rsc.org This is achieved through a one-pot tandem cyclization/bromination reaction between a 2-aminopyridine (B139424) and an α-bromoketone. In this process, the α-bromoketone acts as both a reactant and the source of the bromine atom for the final product. rsc.org The reaction proceeds smoothly for 2-aminopyridines with substituents at the C-3, C-4, and C-5 positions. rsc.org

Furthermore, the 6-aminopyridin-3-ol scaffold, which shares features with the title compound, has been used to prepare pyridinols fused with various five-membered heterocyclic rings, including aminooxazoles and aminoimidazoles. nih.gov For instance, the synthesis of 6-(benzyloxy)-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-2-amine was accomplished by reacting the corresponding diamine precursor with cyanogen (B1215507) bromide, which facilitates the formation of the fused imidazole (B134444) ring. nih.gov These strategies highlight how the inherent reactivity of the aminopyridine structure can be leveraged to build complex, polycyclic molecules of significant chemical interest.

Role As a Strategic Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Advanced Heterocyclic Compounds

The primary documented role of 2-Bromo-5,6-dimethylpyridin-3-amine is as a key intermediate in the synthesis of advanced, polycyclic heterocyclic systems, which are often investigated for their therapeutic potential. Its ability to act as a linchpin, connecting different molecular fragments, is exemplified in its use in palladium-catalyzed cross-coupling reactions.

Recent patent literature highlights its application in Suzuki coupling reactions to create fused benzazepine derivatives. google.com In a specific example, this compound is reacted with a boronic ester derivative (methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate) to construct a dihydropyrido[3,2-d] bldpharm.combenzazepine core. google.com This transformation is crucial for building a class of molecules intended for the treatment of cancer and epilepsy. google.com

| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Application |

| This compound | Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate | Pd(dppf)2 / K2CO3 | 2,3-dimethyl-5,7-dihydropyrido[3,2-d] bldpharm.combenzazepin-6(1H)-one | Fused benzazepine derivatives for therapeutic use google.com |

Furthermore, the compound serves as a starting material for producing indazole compounds that function as PKMYT1 kinase inhibitors. google.com The synthesis begins with the bromination of 5,6-dimethylpyridin-3-amine (B1588944) using N-Bromosuccinimide (NBS) to yield the target building block, this compound. google.com This intermediate is then elaborated through subsequent steps to form the final complex indazole products, demonstrating its value in creating novel drug candidates. google.com

Utilization in Multi-component Reaction Architectures

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains significant portions of all the initial components. This approach is valued for its atom economy, simplicity, and ability to rapidly generate molecular diversity.

The Ugi four-component reaction is a prominent MCR that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a di-peptide-like structure known as a bis-amide. The amine component is fundamental to the reaction mechanism, initiating the formation of an imine intermediate. While the structural features of this compound make it a potential candidate for the amine component in an Ugi reaction, a review of current scientific literature reveals no specific examples or studies documenting its use in this pathway.

Integration into Convergent and Divergent Synthetic Strategies

Complex molecule synthesis is often planned using either convergent or divergent strategies. A convergent synthesis involves preparing different fragments of the final molecule separately before coupling them together in the later stages. A divergent synthesis starts from a common intermediate which is then used to create a library of structurally related compounds.

The application of this compound in a Suzuki coupling to form fused benzazepines is a clear example of its integration into a convergent synthetic strategy, where it serves as one of the key fragments to be joined. google.com The potential for its use in divergent synthesis exists, where the amine and bromo groups could be reacted sequentially with different sets of reagents to produce a variety of derivatives from a common starting point. However, besides its role in specific convergent syntheses, broader applications in diverse synthetic strategies have not yet been reported in the literature.

Formation of Macrocyclic and Supramolecular Structures

Macrocycles and other supramolecular structures are large, complex molecules with unique properties and applications, particularly in host-guest chemistry and drug design. The synthesis of these architectures often relies on building blocks with multiple reactive sites that can undergo cyclization or self-assembly.

The presence of both an amine and a bromo group on the this compound scaffold provides the necessary functionality for it to be a potential precursor in macrocyclization reactions. For instance, the amine could be acylated and the bromo group could participate in a separate coupling reaction to form a long-chain intermediate, which could then be cyclized. Despite this theoretical potential, there are no specific examples in the published scientific literature demonstrating the use of this compound for the formation of macrocyclic or supramolecular structures.

Catalytic and Ligand Applications of 2 Bromo 5,6 Dimethylpyridin 3 Amine Derivatives

Design and Synthesis of Metal Ligands based on the Pyridinamine Moiety

The pyridinamine framework is a cornerstone in the design of ligands for metal complexes due to the presence of multiple nitrogen donor atoms that can coordinate with a metal center. The synthesis of ligands derived from 2-Bromo-5,6-dimethylpyridin-3-amine often involves modification of the amino group or substitution of the bromo group, allowing for the creation of a diverse library of ligands with tailored properties.

One approach involves the amination of halopyridines. For instance, derivatives of 2,6-diaminopyridine (B39239) have been synthesized through a pressure tube method, reacting 2,6-dibromopyridine (B144722) with primary amines like methylamine (B109427) at high temperatures and pressures. georgiasouthern.edu This methodology can be adapted to synthesize derivatives of this compound, providing a route to new ligands.

A notable application of such ligands is in the stabilization of extended metal atom chains (EMACs), which are linear chains of metal ions held together by surrounding ligands. georgiasouthern.edugeorgiasouthern.edu The design of these ligands is critical for the stability and properties of the resulting EMACs. For example, silylaminopyridine (SAP) ligands, which feature trimethylsilylamine groups on a pyridine (B92270) ring, have been used to synthesize unique triiron complexes. georgiasouthern.edu The steric bulk of these ligands plays a significant role in the structure of the resulting metal complex. georgiasouthern.edu By modifying the substituents on the pyridinamine core, researchers can fine-tune the steric and electronic environment around the metal center, influencing the catalytic activity and selectivity of the complex.

The synthesis of these specialized ligands can be challenging. For example, attaching three aminopyridine units to a central scaffold molecule like TREN (tris(2-aminoethyl)amine) can be a complex multi-step process. georgiasouthern.edu Researchers have explored various methods, including modified versions of procedures used for similar scaffolding ligands and the high-pressure tube method. georgiasouthern.edu

Role in Homogeneous and Heterogeneous Catalytic Systems

The versatility of this compound derivatives allows for their application in both homogeneous and heterogeneous catalytic systems. In homogeneous catalysis, the metal complex and the reactants are in the same phase, typically a liquid. This often leads to high activity and selectivity. Ligands derived from this compound can be used to create soluble metal complexes for a variety of transformations.

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), offers significant advantages in terms of catalyst separation and recycling. nih.gov Aminopyridine derivatives can be immobilized on solid supports, such as polymers, to create heterogeneous catalysts. nih.gov This approach combines the catalytic activity of the metal complex with the practical benefits of a solid-supported system.

Research into primary amines as heterogeneous catalysts has shown that immobilizing them on polystyrene-based supports can lead to effective and reusable catalysts for reactions like the asymmetric nih.govsigmaaldrich.com-Wittig rearrangement. nih.gov A key challenge in heterogeneous catalysis is preventing catalyst deactivation. Studies have shown that the method used to cap unreacted sites on the polymer support can significantly impact the catalyst's reusability. nih.gov

Development of Organocatalytic Applications

Beyond their role as ligands for transition metals, derivatives of this compound have the potential to be developed as organocatalysts. Organocatalysis is a branch of catalysis that uses small organic molecules to accelerate chemical reactions. The amino group and the pyridine ring in the this compound scaffold can both act as catalytically active sites.

Primary amines, for example, have been utilized as organocatalysts in various reactions. nih.gov They can act as Brønsted bases or nucleophiles, activating substrates and facilitating bond formation. The development of chiral organocatalysts derived from this scaffold could open up new avenues for asymmetric synthesis. While specific organocatalytic applications of this compound derivatives are still an emerging area, the inherent functionality of the molecule makes it a promising candidate for future research and development in this field.

Applications in Materials Science and Functional Materials Development

Integration into Polymeric Structures and Frameworks

While no specific studies have been found that document the integration of 2-Bromo-5,6-dimethylpyridin-3-amine into polymeric structures, its bifunctional nature makes it a theoretically viable monomer. The presence of both an amino group and a bromo group allows for potential participation in step-growth polymerization reactions. For instance, the amino group could react with acyl chlorides, epoxides, or isocyanates to form polyamide, polyether, or polyurea backbones, respectively.

Furthermore, the bromine atom could be utilized in post-polymerization modification. A polymer synthesized using the amino functionality of this compound would feature pendant bromo-dimethyl-pyridyl groups. These groups could then serve as reactive sites for grafting other molecules or for cross-linking polymer chains, thereby tuning the material's properties.

In the context of porous frameworks, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), the rigid pyridine (B92270) core and the reactive sites of this compound could be advantageous. The nitrogen atom of the pyridine ring and the exocyclic amino group could coordinate with metal ions to form MOFs, or the bromo and amino groups could be used in organic reactions to build extended, porous COFs. Research on related bromo-amino pyridine derivatives has shown their utility in constructing such frameworks.

Precursor for Optoelectronic and Sensing Materials

The development of novel optoelectronic and sensing materials often relies on the synthesis of molecules with specific electronic properties. Substituted pyridines are frequently incorporated into such materials due to their electron-deficient nature, which can be tailored by the introduction of electron-donating or electron-withdrawing groups.

The this compound molecule contains both an electron-donating amino group and an electron-withdrawing bromo group, along with the π-conjugated pyridine ring. This combination could lead to interesting photophysical properties. The bromo-substituent is a key handle for introducing other functional groups via cross-coupling reactions, such as the Suzuki or Sonogashira reactions. These reactions could be employed to extend the π-conjugation of the system by coupling it with other aromatic or unsaturated moieties, a common strategy for tuning the absorption and emission properties of organic materials for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

For sensing applications, the amino group and the pyridine nitrogen could act as binding sites for analytes. Upon binding, the electronic structure of the molecule would be perturbed, potentially leading to a change in its fluorescence or absorption spectrum. This change can be harnessed for the detection of metal ions, anions, or other small molecules. While no specific sensors based on this compound have been reported, the fundamental structural motifs are present for its potential development as a chemosensor.

Exploration in Self-Assembled Systems

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound is conducive to forming such interactions.

The amino group is a potent hydrogen-bond donor, while the pyridine nitrogen is a hydrogen-bond acceptor. This donor-acceptor pairing can lead to the formation of one-dimensional tapes or two-dimensional sheets. The planar aromatic pyridine ring can also participate in π-π stacking interactions, further stabilizing the self-assembled structures. The methyl groups, while primarily considered to be sterically hindering, can also influence the packing of the molecules in the solid state.

Although no specific studies on the self-assembly of this compound have been found, the study of the crystal structures of analogous molecules provides insight into the potential supramolecular architectures that could be formed. The ability to form predictable, ordered structures is crucial for the development of materials with anisotropic properties, such as charge transport in organic semiconductors.

Computational and Theoretical Studies of 2 Bromo 5,6 Dimethylpyridin 3 Amine

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods provide a powerful lens to view molecular orbitals, charge distribution, and reactivity, which are key to understanding the chemical nature of 2-Bromo-5,6-dimethylpyridin-3-amine.

Density Functional Theory (DFT) is a robust and widely used computational method for investigating the electronic structure of molecules. For a molecule like this compound, DFT calculations, typically using a hybrid functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to determine its ground state properties. derpharmachemica.comresearchgate.netresearchgate.net

The first step in this process is geometry optimization, where the most stable three-dimensional arrangement of the atoms is calculated, corresponding to the minimum energy conformation. From this optimized structure, a wealth of electronic and spectroscopic information can be derived.

Key properties that would be calculated include:

Molecular Geometry: This includes bond lengths, bond angles, and dihedral angles, providing a precise 3D structure of the molecule.

Vibrational Frequencies: Calculation of vibrational frequencies can predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other reagents. researchgate.net For this compound, the amino group and the nitrogen atom in the pyridine (B92270) ring are expected to be electron-rich regions, while the bromine atom would influence the electrostatic potential significantly.

Global Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity. dergipark.org.tr

Below is an illustrative table of the type of data that would be generated from DFT calculations on this compound, based on findings for similar molecules.

| Calculated Property | Representative Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability |

| LUMO Energy | -0.9 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.9 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 D | Measures the polarity of the molecule |

| Chemical Hardness | 2.45 eV | A measure of resistance to charge transfer |

| Chemical Softness | 0.41 eV⁻¹ | The reciprocal of hardness, indicating reactivity |

Note: The values in this table are representative examples based on similar compounds and are for illustrative purposes only, as specific experimental or computational data for this compound is not available.

Quantum chemical calculations are also instrumental in elucidating reaction mechanisms. For this compound, this could involve studying its participation in reactions such as nucleophilic aromatic substitution or cross-coupling reactions, which are common for halogenated pyridines.

By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This allows for a detailed understanding of the reaction kinetics and thermodynamics, explaining why certain products are formed over others. For instance, DFT calculations could be used to model the mechanism of a Suzuki coupling reaction, a common method for forming new carbon-carbon bonds with bromo-pyridines. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for studying static properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. For a molecule with rotatable bonds, such as the amino group in this compound, MD simulations can explore its conformational landscape.

An MD simulation would model the movement of the atoms in the molecule over a period of time, taking into account temperature and solvent effects. This would reveal the preferred orientations of the amino and methyl groups and the flexibility of the molecule. Understanding the conformational preferences is important as different conformers can have different reactivities and biological activities.

In Silico Prediction of Novel Derivatives and Their Reactivity Profiles

The insights gained from quantum chemical studies of this compound can be leveraged for the in silico design of novel derivatives with tailored properties. By systematically modifying the structure of the parent molecule (e.g., by replacing the bromine atom or adding different functional groups) and then performing DFT calculations on these new structures, it is possible to predict how these changes will affect their electronic properties and reactivity. mdpi.comresearchgate.net

This computational screening approach allows for the rapid evaluation of a large number of potential derivatives without the need for their synthesis and experimental testing, thus saving significant time and resources. For example, if the goal is to create a more nucleophilic compound, one could computationally test the effect of adding various electron-donating groups to the pyridine ring and analyze the resulting changes in the HOMO energy and MEP map. This predictive power is a cornerstone of modern rational drug design and materials science. nih.gov

Future Research Directions and Emerging Paradigms

Exploration of Unconventional Synthetic Pathways

The synthesis of polysubstituted pyridines is a cornerstone of heterocyclic chemistry, with ongoing efforts to develop more efficient and environmentally benign methods. acs.orgnih.gov For 2-Bromo-5,6-dimethylpyridin-3-amine, future research is expected to move beyond traditional multi-step syntheses towards more elegant and unconventional pathways.

Emerging strategies such as photocatalysis offer a promising avenue. nih.govrsc.orgacs.org Visible-light-mediated reactions could enable the direct and selective functionalization of the pyridine (B92270) ring or the introduction of the bromo and amino groups under mild, ambient conditions. nih.govrsc.org This approach could significantly reduce the reliance on harsh reagents and high temperatures often associated with classical methods. Another key area is the application of flow chemistry . nih.govtechnologynetworks.comacs.orgacs.orgresearchgate.net Continuous flow reactors provide enhanced control over reaction parameters, leading to improved yields, safety, and scalability for the synthesis of this and related pyridine derivatives. nih.govtechnologynetworks.comresearchgate.net

Furthermore, C-H activation represents a paradigm shift in synthetic chemistry, allowing for the direct functionalization of otherwise inert carbon-hydrogen bonds. rsc.orgeurekaselect.combeilstein-journals.orgresearchgate.net Research into the selective C-H activation of the pyridine core of this compound could unlock novel and more direct synthetic routes, minimizing the need for pre-functionalized starting materials. eurekaselect.combeilstein-journals.org

| Synthetic Pathway | Potential Advantages for this compound Synthesis | Key Research Focus |

| Photocatalysis | Mild reaction conditions, high selectivity, reduced waste. nih.govrsc.org | Development of specific photocatalysts for pyridine functionalization. |

| Flow Chemistry | Improved safety, scalability, and process control. nih.govtechnologynetworks.comresearchgate.net | Optimization of reactor design and reaction conditions for continuous production. |

| C-H Activation | Atom economy, reduced synthetic steps, novel disconnections. rsc.orgeurekaselect.combeilstein-journals.org | Design of catalysts for regioselective C-H functionalization of the pyridine ring. |

Development of Advanced Catalytic Systems with Enhanced Performance

The bromine atom on the this compound scaffold makes it an ideal candidate for a wide range of catalytic cross-coupling reactions. Future research will undoubtedly focus on the development of more advanced and efficient catalytic systems to leverage this reactivity.

The development of novel palladium catalysts with tailored ligands is a continuous pursuit. These advanced catalysts can offer higher turnover numbers, broader substrate scope, and improved functional group tolerance in reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This would enable the efficient diversification of the this compound core with a wide array of substituents.

Beyond palladium, research into catalysts based on more abundant and less expensive metals like copper and nickel is gaining traction. These could provide more sustainable and economical alternatives for the functionalization of this bromo-pyridine derivative.

| Catalytic System | Potential Application for this compound | Research Direction |

| Advanced Palladium Catalysts | Suzuki, Buchwald-Hartwig, Sonogashira, and other cross-coupling reactions. | Design of new phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands. |

| Copper-Based Catalysts | Ullmann-type couplings and other C-N and C-O bond-forming reactions. | Development of robust and air-stable copper catalyst systems. |

| Nickel-Based Catalysts | Reductive couplings and reactions with a broader range of electrophiles. | Exploration of nickel's unique reactivity profile for novel transformations. |

Expansion into Novel Areas of Materials Science and Nanotechnology

The inherent properties of the pyridine nucleus, particularly its ability to coordinate with metal ions, make this compound a compelling building block for new materials.

One of the most exciting frontiers is the design and synthesis of metal-organic frameworks (MOFs) . rsc.orgmdpi.comresearchgate.netxjtlu.edu.cnacs.orgrsc.org The pyridine nitrogen of this compound can act as a ligand, coordinating with metal centers to form porous, crystalline structures. rsc.orgmdpi.comresearchgate.net The bromo and amino groups offer further sites for post-synthetic modification, allowing for the fine-tuning of the MOF's properties for applications in gas storage, catalysis, and sensing.

In the realm of nanotechnology , pyridine-functionalized ligands are being explored for the surface modification of quantum dots (QDs) . acs.orgrsc.orgnih.govrsc.org By incorporating this compound or its derivatives onto the surface of QDs, it may be possible to enhance their stability, processability, and electronic properties for use in displays, lighting, and biomedical imaging. rsc.org

Furthermore, the principles of supramolecular chemistry can be applied to create novel assemblies based on this compound. rsc.orgacs.orgmdpi.comacs.org The amino group and pyridine nitrogen can participate in hydrogen bonding and metal coordination, respectively, driving the self-assembly of complex architectures with unique functions. rsc.orgmdpi.com

| Material/Technology | Role of this compound | Potential Applications |

| Metal-Organic Frameworks (MOFs) | As a multitopic ligand for framework construction. rsc.orgmdpi.comresearchgate.net | Gas storage, separation, catalysis, chemical sensing. |

| Quantum Dots (QDs) | As a surface-modifying ligand. acs.orgrsc.org | Optoelectronic devices, bio-imaging, sensors. |

| Supramolecular Assemblies | As a building block for self-assembled structures. rsc.orgacs.orgmdpi.com | Smart materials, drug delivery, molecular recognition. |

Integration with Machine Learning for Accelerated Discovery in Organic Synthesis

Furthermore, the use of automated synthesis platforms guided by machine learning algorithms can enable the high-throughput synthesis and screening of libraries of compounds derived from this compound. This approach is invaluable for the rapid discovery of new molecules with desired properties, for instance, in the development of new pharmaceuticals or functional materials. The future of chemistry will likely see a closer integration of human expertise with the computational power of machine learning to navigate the vast chemical space more effectively. nih.govacs.orgnumberanalytics.com

| Machine Learning Application | Impact on Research of this compound | Future Outlook |

| Reaction Outcome Prediction | Optimization of synthetic conditions with fewer experiments. rsc.orgchemrxiv.orgresearchgate.net | More accurate and generalizable predictive models. |

| AI-Powered Retrosynthesis | Design of novel and efficient synthetic routes. chemrxiv.orgmit.edunih.gov | Integration with automated synthesis platforms. |

| Automated Synthesis | High-throughput synthesis of derivative libraries for screening. | "Self-driving" laboratories for autonomous discovery. |

Q & A

Q. Table 1: Example Analytical Parameters for Related Bromopyridines

| Compound | Purity (%) | Key Characterization Techniques | Reference |

|---|---|---|---|

| 5-Bromo-4,6-dimethylpyridin-3-amine | 95 | HPLC, H NMR | |

| 6-Bromo-2-chloro-4-iodopyridin-3-amine | 97 | LC-MS, elemental analysis |

Advanced: How can Suzuki-Miyaura cross-coupling be applied to modify this compound?

Methodological Answer:

The bromine substituent enables palladium-catalyzed cross-coupling. A protocol adapted from similar systems (e.g., 5-bromo-2-methylpyridin-3-amine) involves:

Catalyst System : Tetrakis(triphenylphosphine)palladium(0) (5 mol%) in 1,4-dioxane/water.

Conditions : Stirring at 85–95°C for 15+ hours with arylboronic acids (1.2 equiv) and potassium phosphate .

Workup : Filtration, extraction with ethyl acetate, and purification via column chromatography.

Key Considerations :

- Steric hindrance from the 5,6-dimethyl groups may require optimized ligand systems (e.g., XPhos).

- Monitor reaction progress via TLC or GC-MS to prevent over-coupling.

Advanced: What electronic effects dominate the reactivity of this compound in nucleophilic substitution?

Methodological Answer:

The amine group at position 3 and bromine at position 2 create distinct electronic environments:

- Amine Activation : The electron-donating NH group increases electron density at adjacent positions, potentially directing electrophilic attacks.

- Steric Effects : The 5,6-dimethyl groups hinder access to the pyridine ring, favoring reactions at less hindered sites (e.g., bromine substitution).

- Leaving Group Ability : Bromine’s moderate leaving capacity allows substitution under mild conditions, as seen in phosphonylation of analogous bromopyridines using triethyl phosphite .

Advanced: How can computational methods predict the reactivity of this compound?

Methodological Answer:

Quantum mechanical (QM) studies, such as density functional theory (DFT), can model:

- Electrostatic Potential Maps : To identify nucleophilic/electrophilic sites.

- Transition States : For cross-coupling or substitution reactions.

- Solvent Effects : Using implicit solvation models (e.g., SMD) to simulate reaction environments.

For example, QM studies on similar pyridines have elucidated regioselectivity in Suzuki reactions .

Advanced: How should researchers address contradictions in reported synthetic yields or reactivity data?

Methodological Answer:

Systematic Replication : Reproduce methods under identical conditions (catalyst loading, solvent, temperature).

Control Experiments : Test variables like moisture sensitivity or oxygen exclusion.

Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 6-bromo-2-chloro-4-iodopyridin-3-amine vs. 5-bromo-4,6-dimethylpyridin-3-amine) to identify trends .

Advanced Characterization : Use X-ray crystallography or N NMR to resolve structural ambiguities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.